molecular formula C7H13NO3 B14322299 4-Hydroxy-4-methyl-2-hexynoic acid ammonium salt CAS No. 101564-62-9

4-Hydroxy-4-methyl-2-hexynoic acid ammonium salt

Cat. No.: B14322299
CAS No.: 101564-62-9
M. Wt: 159.18 g/mol
InChI Key: IKRVQTZVVZGCFN-UHFFFAOYSA-N
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Description

4-Hydroxy-4-methyl-2-hexynoic acid ammonium salt is an organic compound with a unique structure that combines both hydroxyl and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-4-methyl-2-hexynoic acid ammonium salt typically involves the reaction of 4-Hydroxy-4-methyl-2-hexynoic acid with ammonium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the ammonium salt. The general reaction can be represented as follows:

4-Hydroxy-4-methyl-2-hexynoic acid+Ammonium hydroxide4-Hydroxy-4-methyl-2-hexynoic acid ammonium salt\text{4-Hydroxy-4-methyl-2-hexynoic acid} + \text{Ammonium hydroxide} \rightarrow \text{this compound} 4-Hydroxy-4-methyl-2-hexynoic acid+Ammonium hydroxide→4-Hydroxy-4-methyl-2-hexynoic acid ammonium salt

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents. The process typically includes steps such as mixing, heating, and crystallization to obtain the pure ammonium salt. The use of automated systems and reactors ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-4-methyl-2-hexynoic acid ammonium salt can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-Methyl-2-hexynoic acid.

    Reduction: Formation of 4-Hydroxy-4-methyl-2-hexanol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-Hydroxy-4-methyl-2-hexynoic acid ammonium salt has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Hydroxy-4-methyl-2-hexynoic acid ammonium salt involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and carboxylic acid groups play a crucial role in these interactions, facilitating binding and reactivity. The compound can participate in various biochemical pathways, influencing cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-4-methyl-2-pentynoic acid ammonium salt
  • 4-Hydroxy-4-methyl-2-butynoic acid ammonium salt

Uniqueness

4-Hydroxy-4-methyl-2-hexynoic acid ammonium salt is unique due to its specific structure, which imparts distinct reactivity and properties. The presence of both hydroxyl and carboxylic acid groups allows for diverse chemical transformations and applications, setting it apart from similar compounds.

Properties

CAS No.

101564-62-9

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

azanium;4-hydroxy-4-methylhex-2-ynoate

InChI

InChI=1S/C7H10O3.H3N/c1-3-7(2,10)5-4-6(8)9;/h10H,3H2,1-2H3,(H,8,9);1H3

InChI Key

IKRVQTZVVZGCFN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C#CC(=O)[O-])O.[NH4+]

Origin of Product

United States

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